1,3-Benzothiazole-6-sulfonamide

Vue d'ensemble

Description

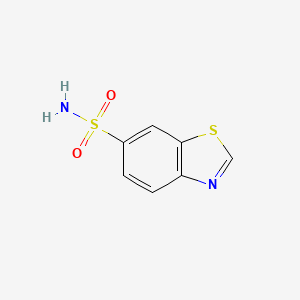

“1,3-Benzothiazole-6-sulfonamide” is a compound with the molecular formula C7H6N2O2S2 . It is a small molecule that falls under the category of benzothiazoles . The compound has a molecular weight of 214.3 g/mol .

Synthesis Analysis

The synthesis of “1,3-Benzothiazole-6-sulfonamide” and its derivatives has been a subject of research. A study reported the design and synthesis of 33 novel benzothiazole-based molecules for their BCL-2 inhibitory activity . Another study discussed the synthesis of 2-aminobenzothiazole derivatives bearing sulfonamide at position 6 .

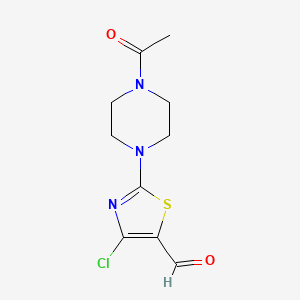

Molecular Structure Analysis

The molecular structure of “1,3-Benzothiazole-6-sulfonamide” includes a benzothiazole ring substituted with a sulfonamide group at the 6th position . The InChI string representation of the molecule is InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Benzothiazole-6-sulfonamide” include a molecular weight of 214.3 g/mol, an XLogP3 of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 1, an exact mass of 213.98706979 g/mol, a monoisotopic mass of 213.98706979 g/mol, a topological polar surface area of 110 Ų, a heavy atom count of 13, and a complexity of 285 .

Applications De Recherche Scientifique

Antitumor Activity

1,3-Benzothiazole-6-sulfonamide derivatives have been studied for their potential as antitumor agents . The benzothiazole nucleus is known to possess biological activities that can be harnessed in the fight against cancer. These compounds can be designed to target specific tumor cells, potentially offering a more focused and less toxic treatment option compared to traditional chemotherapy .

Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives make them valuable in the development of new antibiotics. They have shown effectiveness against a range of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with activity comparable to standard drugs like streptomycin and ampicillin . This is particularly important in the era of increasing antibiotic resistance.

Anti-Inflammatory Uses

Benzothiazole derivatives, including 1,3-Benzothiazole-6-sulfonamide, exhibit significant anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis and other inflammatory diseases .

Anticonvulsant Effects

Research has indicated that benzothiazole derivatives can also serve as anticonvulsants . These compounds could contribute to new treatments for epilepsy and other seizure-related disorders, providing alternatives to current medications .

Antidiabetic Potential

The antidiabetic potential of benzothiazole derivatives is another area of interest. These compounds can be explored for their ability to modulate blood sugar levels, offering a new avenue for diabetes treatment .

Carbonic Anhydrase Inhibition

1,3-Benzothiazole-6-sulfonamide has been identified as a highly potent inhibitor of carbonic anhydrase isoforms I, II, IX, and XII. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders .

Drug Development and Medicinal Chemistry

The unique properties of benzothiazole derivatives make them central to medicinal chemistry and drug development. They serve as scaffolds for the synthesis of new drug molecules, playing a crucial role due to their therapeutic activity .

Molecular Biology and Pharmacology

In the fields of molecular biology and pharmacology, benzothiazole derivatives are used to study biological processes and disease mechanisms. Their interactions with various biological targets can shed light on the molecular underpinnings of diseases, aiding in the discovery of novel therapeutic strategies .

Mécanisme D'action

Target of Action

1,3-Benzothiazole-6-sulfonamide has been found to interact with several targets. It has been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.

Mode of Action

The compound interacts with its targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antibacterial effects . For instance, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for replication and transcription. Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are necessary for DNA and RNA synthesis .

Biochemical Pathways

The affected pathways primarily involve the synthesis of essential components for bacterial survival. For example, the inhibition of dihydroorotase disrupts the de novo pyrimidine synthesis pathway, leading to a deficiency in pyrimidine nucleotides. The inhibition of DNA gyrase affects the DNA replication pathway, preventing the bacteria from replicating their DNA . The downstream effects of these disruptions include impaired DNA replication and transcription, disrupted protein synthesis, and ultimately, bacterial death .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine

Result of Action

The result of the action of 1,3-Benzothiazole-6-sulfonamide is the inhibition of bacterial growth. By inhibiting key enzymes involved in essential biochemical pathways, the compound disrupts the normal functioning of the bacteria, leading to their death . This makes 1,3-Benzothiazole-6-sulfonamide an effective antibacterial agent.

Orientations Futures

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propriétés

IUPAC Name |

1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLILAOGRCMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663230 | |

| Record name | 1,3-Benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-6-sulfonamide | |

CAS RN |

656236-38-3 | |

| Record name | 1,3-Benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features of 1,3-Benzothiazole-6-sulfonamide derivatives contribute to their potential diuretic activity?

A1: The research paper highlights the synthesis of various 1,3-Benzothiazole-6-sulfonamide derivatives, specifically focusing on modifications to the aromatic aldehyde moiety attached to the core structure. While the exact mechanism of action isn't explicitly described, the study suggests that the presence of specific substituents on the aromatic ring influences the diuretic potential. For instance, the compound 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb) exhibited promising diuretic activity, potentially due to the presence of the 3-hydroxyphenyl group. []

Q2: How was computational chemistry employed in this study to evaluate the 1,3-Benzothiazole-6-sulfonamide derivatives?

A2: The research utilized several computational tools to assess the synthesized compounds:

- Lipinski's Rule of Five: This rule was applied to predict the drug-likeness of the derivatives, ensuring they possess favorable properties for oral bioavailability. []

- OSIRIS software: This software was used to predict potential toxicological risks associated with the synthesized compounds. []

- MolSoft: This software package was employed to determine various molecular properties of the synthesized compounds, which likely aided in understanding their structure-activity relationships. []

- Autodock 4.0: Docking studies were performed using Autodock 4.0 to predict the binding affinity and interactions of the derivatives with potential target proteins, providing insights into their potential mechanism of action. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',6'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B1500207.png)